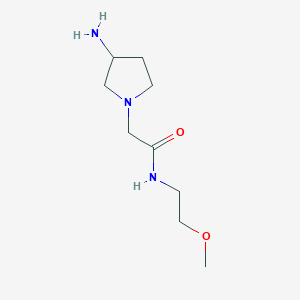

2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-14-5-3-11-9(13)7-12-4-2-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRNWVNDALNLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide, with the CAS number 1248951-12-3, is a compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring combined with an acetamide moiety and a methoxyethyl substituent. Its molecular formula is C_{11}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 201.27 g/mol. The methoxyethyl group enhances its solubility, which is critical for bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and disrupting cell membranes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through several mechanisms, including the disruption of cell division and modulation of apoptotic pathways. For instance, it has shown promising results in targeting phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancers.

Case Study: Breast Cancer Cell Lines

In vitro studies using MCF-7 breast cancer cell lines revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting effective induction of programmed cell death.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical cellular processes, including those associated with cancer proliferation.

- Receptor Binding : The compound interacts with specific receptors that play roles in signaling pathways related to growth and survival of cancer cells.

- Cell Cycle Disruption : By interfering with the normal progression of the cell cycle, it promotes apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the pyrrolidine and acetamide moieties can significantly affect its biological properties. For example:

- Substituting different groups on the pyrrolidine ring can enhance antimicrobial potency.

- Alterations to the methoxyethyl group may improve solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Pyrrolidine Moieties

Piracetam Derivatives (2-(2-Oxopyrrolidine-1-yl)-acetamide)

- Key Compound : N-acyl derivatives of 2-(2-oxopyrrolidine-1-yl)-acetamide (e.g., PirAc, PirPr, PirBut) .

- Comparison: The 2-oxopyrrolidine (lactam) ring in piracetam derivatives contrasts with the 3-aminopyrrolidine in the target compound. Activity: Piracetam analogs are known for nootropic effects, while the 3-amino substitution in the target compound may shift activity toward enzyme inhibition (e.g., 17β-HSD2) .

Pyrrolidine-Based Acetamides with Aromatic Substitutions

- Key Compound : 2-(3-Chloro-4-hydroxyphenyl)-N-(2-methoxyethyl)acetamide (Compound 14) .

- Comparison :

- Replaces the pyrrolidine ring with a substituted phenyl group.

- The 3-chloro-4-hydroxyphenyl moiety enhances hydrophobic interactions, contributing to moderate inhibition of 17β-HSD2 (IC₅₀ ~10 µM).

- Activity : The target compound’s pyrrolidine-3-amine may improve solubility and target specificity compared to phenyl-substituted analogs .

Functional Analogues with N-(2-Methoxyethyl) Substituents

Rilapladib (Lp-PLA₂ Inhibitor)

- Structure: N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide .

- Comparison: Shares the N-(2-methoxyethyl)acetamide backbone but incorporates a quinoline-thioether group. Activity: Potent Lp-PLA₂ inhibition (IC₅₀ = 0.23 nM), highlighting the role of the 2-methoxyethyl group in enhancing pharmacokinetic properties (e.g., solubility, bioavailability) .

Goxalapladib (Atherosclerosis Treatment)

Heterocyclic Acetamide Derivatives

Pyridazin-3(2H)-one Derivatives

- Key Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .

- Comparison: Replaces pyrrolidine with a pyridazinone core. Activity: Acts as a potent FPR2 agonist (calcium mobilization in neutrophils), suggesting that heterocyclic acetamides can target G-protein-coupled receptors .

Pyrazole-Substituted Acetamide

- Key Compound: 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1156725-92-6) .

- Comparison: Substitutes pyrrolidine with a pyrazole ring. The 4-amino group on pyrazole may enhance hydrogen-bonding interactions, differing from the 3-aminopyrrolidine’s basicity.

Preparation Methods

Key Synthetic Approaches

The preparation of this compound generally follows amidation reactions involving:

- 3-Aminopyrrolidine derivatives as nucleophilic amine components.

- Activated acetic acid derivatives or equivalents bearing the 2-methoxyethyl group.

- Use of coupling reagents to facilitate amide bond formation under mild conditions.

Detailed Preparation Methods and Reaction Conditions

The following table summarizes various experimental procedures, yields, and reaction conditions reported for related amide syntheses involving 3-aminopyrrolidine derivatives, which are directly applicable or closely related to the preparation of 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide.

| Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|

| 48 | Room temperature, 24 h, DMF solvent, DIPEA base, HATU coupling reagent | Coupling of 3-aminopyrrolidin-2-one with carboxylic acid derivative in DMF using N,N-diisopropylethylamine and HATU, followed by preparative HPLC. |

| 83 | Room temperature, 16 h, THF solvent, DIPEA base, HATU coupling reagent | Amidation of 3-aminopyrrolidin-2-one with acid derivative, purified by preparative HPLC, yielding high purity product. |

| 72 | 0 to 20°C, CH2Cl2 solvent, triphosgene and triethylamine, followed by amine addition | Formation of intermediate isocyanate or activated species, then reaction with 3-aminopyrrolidin-2-one, isolated by recrystallization. |

| 53 | 0 to room temperature, CH2Cl2 solvent, triphosgene and triethylamine, amine added at low temperature | Similar procedure to above, with filtration and drying to isolate product as a solid. |

| 77 | Reflux in acetonitrile with hexamethyldisilazane (HMDS) | Silylation step to protect or activate intermediates, followed by workup and recrystallization. |

| 59 | Room temperature, 3 h, aqueous acidic quench, extraction with ethyl acetate | Amidation followed by acid workup and purification by recrystallization. |

| 53 | Room temperature, 1 to 16 h, various solvents (DCM, THF, DMF), DIPEA base, HATU coupling reagent | General amidation protocol for quinoline-3-carboxylic acid derivatives, applicable to similar amide bond formations. |

Abbreviations: DIPEA = N,N-diisopropylethylamine; HATU = O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

Representative Synthetic Route

A representative synthesis involves the following steps:

Activation of the Carboxylic Acid

The carboxylic acid bearing the 2-methoxyethyl group is activated using coupling reagents such as HATU or carbodiimides (e.g., EDC) in the presence of a base like DIPEA in a polar aprotic solvent (DMF or THF).Nucleophilic Attack by 3-Aminopyrrolidine

The free amine of 3-aminopyrrolidine attacks the activated ester intermediate to form the amide bond.Workup and Purification

The reaction mixture is quenched with aqueous acid or base, extracted with organic solvents (ethyl acetate or dichloromethane), washed, dried, and concentrated. The crude product is purified by silica gel chromatography or preparative HPLC to yield the target compound.

Analytical Data Supporting Synthesis

- NMR Spectroscopy : Proton NMR (1H-NMR) data confirm the presence of characteristic signals for the pyrrolidine ring protons, methoxyethyl group, and amide NH.

- Mass Spectrometry : ESI-MS shows molecular ion peaks consistent with the expected molecular weight.

- Purity : Chromatographic techniques (HPLC, preparative HPLC) ensure high purity, often above 95%.

Notes on Reaction Optimization

- Reaction temperature and time significantly influence yield and purity; room temperature reactions over 16–24 hours are typical.

- Choice of solvent affects solubility and reaction kinetics; DMF and THF are preferred.

- Use of coupling reagents like HATU enhances reaction efficiency and reduces side reactions.

- Acid or base quenching and thorough extraction steps are critical for removing impurities.

Summary Table of Key Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Solvents | DMF, THF, CH2Cl2, Acetonitrile |

| Coupling Reagents | HATU, EDC, triphosgene |

| Base | DIPEA, triethylamine |

| Temperature | 0°C to room temperature (20–25°C), reflux in some cases |

| Reaction Time | 3 to 24 hours |

| Purification Methods | Silica gel chromatography, preparative HPLC |

| Typical Yields | 48% to 83% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative (e.g., 3-aminopyrrolidine) with a chloroacetamide intermediate under basic conditions. For example, chloroacetyl chloride can react with 3-aminopyrrolidine in the presence of a base (e.g., pyridine) at 0–5°C, followed by reaction with 2-methoxyethylamine . Optimization may include adjusting solvent polarity (e.g., DMF for solubility), using coupling agents like HATU, or employing microwave-assisted synthesis to reduce reaction time . TLC or HPLC monitoring ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O (~1667 cm⁻¹) and NH stretches (~3468 cm⁻¹) .

- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.5–3.5 ppm), methoxyethyl –OCH₃ (δ ~3.3 ppm), and acetamide CH₂ (δ ~4.0 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., calculated for C₁₀H₂₀N₃O₂: 214.15 g/mol) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation risks . Store in a cool, dry environment to prevent decomposition. Waste must be segregated and disposed via certified chemical waste services . Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to preliminarily assess toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates.

- SAR Studies : Compare derivatives (e.g., replacing methoxyethyl with other substituents) to isolate structural determinants of activity .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of pyrrolidine) .

- Structural Modifications : Introduce electron-withdrawing groups on the pyrrolidine ring or replace labile groups (e.g., methoxyethyl with cyclopropyl) .

- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acetamide group and active-site residues .

- MD Simulations : Perform 100-ns simulations to assess binding stability and identify conformational changes in the target .

- QSAR Models : Train models on datasets of related acetamides to predict logP, pIC₅₀, and solubility .

Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and analyze impurities using LC-MS .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM) for each step .

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer in critical steps (e.g., acylation) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or reaction time .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.